molecular formula C9H18N2O2 B8816270 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide CAS No. 6916-96-7

1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide

Cat. No. B8816270
Key on ui cas rn: 6916-96-7
M. Wt: 186.25 g/mol
InChI Key: UXDLYVBMRUIQCX-UHFFFAOYSA-N
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Patent
US05001233

Procedure details

A solution of 0.066 M DMD in acetone (9 ml, 0.59 mmol) was added to a cold stirred solution of 2,2,5,5-tetramethyl-pyrroline-3-carboxamide (Frinton, Vineland NJ, 100 mg, 0.59 mmol) in acetone (5 ml). The mixture was stirred for two hours. Evaporation of the solvent on a rotary evaporator gave a colorless crystalline solid which was dried in vacuo for 6 hours. Sublimation of the solid at 10-3 torr gave a white solid, mp 65-171.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:6]([C:7]([NH2:9])=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1.CC(C)=[O:15]>>[OH:15][N:3]1[C:4]([CH3:11])([CH3:10])[CH2:5][CH:6]([C:7]([NH2:9])=[O:8])[C:2]1([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(NC(CC1C(=O)N)(C)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
9 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
gave a colorless crystalline solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Sublimation of the solid at 10-3 torr gave a white solid, mp 65-171

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ON1C(C(CC1(C)C)C(=O)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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